molecular formula C8H19NS B166743 2-(Diisopropylamino)ethanethiol CAS No. 5842-07-9

2-(Diisopropylamino)ethanethiol

Cat. No.: B166743
CAS No.: 5842-07-9
M. Wt: 161.31 g/mol
InChI Key: IFZVKYXDCOHPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Diisopropylamino)ethanethiol can be synthesized through several methods. One common synthetic route involves the reaction of diisopropylamine with ethylene sulfide under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to optimize yield and purity . The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Diisopropylamino)ethanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield disulfides or sulfonic acids, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diisopropylamino)ethanethiol is unique due to its specific combination of a thiol group and diisopropylamino group, which imparts distinct chemical reactivity and biological activity . This makes it particularly useful in applications where both nucleophilic and electrophilic interactions are required.

Properties

IUPAC Name

2-[di(propan-2-yl)amino]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NS/c1-7(2)9(5-6-10)8(3)4/h7-8,10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZVKYXDCOHPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCS)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NS
Record name 2-(N,N-DIISOPROPYLAMINO)ETHANETHIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30046
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41480-75-5 (hydrochloride)
Record name 2-(N,N-Diisopropylamino)ethanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005842079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7074797
Record name N,N-(2-diisopropylamino)ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

This is a chemical weapon precursor or chemical weapon impurity which is similar to 2-diethylaminoethanol. See the chemical datasheet for 2-diethylaminoethanol for more information.
Record name 2-(N,N-DIISOPROPYLAMINO)ETHANETHIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30046
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

5842-07-9
Record name 2-(N,N-DIISOPROPYLAMINO)ETHANETHIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30046
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diisopropylaminoethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5842-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(N,N-Diisopropylamino)ethanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005842079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-(2-diisopropylamino)ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Diisopropylamino)ethanethiol
Reactant of Route 2
Reactant of Route 2
2-(Diisopropylamino)ethanethiol
Reactant of Route 3
Reactant of Route 3
2-(Diisopropylamino)ethanethiol
Reactant of Route 4
2-(Diisopropylamino)ethanethiol
Reactant of Route 5
2-(Diisopropylamino)ethanethiol
Reactant of Route 6
2-(Diisopropylamino)ethanethiol
Customer
Q & A

Q1: How does 2-(Diisopropylamino)ethanethiol interact with human serum albumin (HSA)?

A1: this compound (DPAET), the thiol-containing leaving group of the nerve agent VX, forms disulfide adducts with cysteine residues in HSA. [] This interaction leads to the formation of DPAET-conjugated dipeptides and tripeptides, such as Met-Pro-Cys-DPAET (MPC-DPAET) and Asp-Ile-Cys-DPAET (DIC-DPAET), which can be detected and used as biomarkers of VX exposure. [] Interestingly, MPC-DPAET undergoes partial in-source decay during electrospray ionization mass spectrometry, resulting in the detection of the more stable Pro-Cys-DPAET (PC-DPAET) dipeptide. []

Q2: What are the key spectroscopic characteristics of this compound?

A2: Researchers have measured the vapor-phase infrared absorptivity coefficient of this compound in the mid-infrared region (4000-550 cm-1) at a high spectral resolution (0.125 cm-1). [] This data is valuable for identifying and quantifying the compound in various environments.

Q3: Can surface-enhanced Raman spectroscopy (SERS) be used to detect this compound?

A3: Yes, SERS can effectively detect this compound and differentiate it from the hydrolysis products of VX. [] Each compound exhibits unique SERS peaks in the 450-900 cm-1 range, allowing for their identification. [] This technique shows promise for detecting these compounds at low concentrations, potentially in water supplies.

Q4: What is the significance of the reaction between this compound and sulfur dichloride (S2Cl2)?

A4: The reaction between this compound or its disulfide with S2Cl2 offers a unique pathway for synthesizing various heterocyclic compounds. [, ] This reaction allows for the preparation of tricyclic bisdithiolothiazines and dithiolothiazines, demonstrating the versatility of this compound as a starting material for synthesizing more complex sulfur-containing molecules. [, ]

Q5: What analytical techniques are used to study this compound and its adducts?

A5: Microflow liquid chromatography coupled with electrospray ionization high-resolution tandem mass spectrometry (LC/ESI-HRMS/MS) is a key technique for identifying and quantifying DPAET adducts in biological samples like plasma. [, ] This method allows for the simultaneous detection of different adduct types, such as phosphonylated tyrosine residues and cysteine-containing disulfide adducts. [, ] The sensitivity of this technique enables the detection of DPAET adducts at concentrations relevant to VX exposure. []

Q6: Are there in vivo models available for studying VX exposure and this compound adduct formation?

A6: Yes, rat models have been employed to study VX exposure and the formation of albumin adducts with this compound. [] These in vivo studies provide valuable insights into the metabolic fate and long-term biomarkers of VX exposure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.